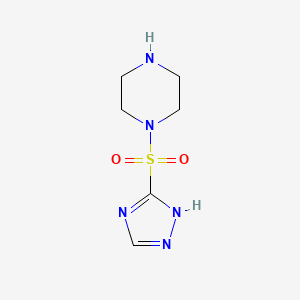
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans is a piperidinone derivative notable for its complex structure and various potential applications in scientific research. This compound is characterized by its specific stereochemistry, which refers to the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans involves multiple steps:
Starting Material: : The synthesis typically begins with a suitable piperidine precursor.
Functionalization: : Introduction of the aminomethyl group at the 5-position, followed by the addition of an ethyl group at the 1-position.
Cyclization and Imidazole Introduction: : The key step involves the formation of the piperidinone ring and the subsequent introduction of the imidazolyl moiety.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using optimized catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the aminomethyl group, leading to the formation of imines or aldehydes.
Reduction: : Reduction reactions can target the imidazole ring, potentially altering its electronic properties.
Substitution: : The presence of various functional groups makes it a candidate for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Halogenated solvents and bases such as sodium hydroxide or potassium carbonate are often used.
Major Products
The primary products from these reactions include modified piperidinone derivatives and various oxidized or reduced forms, depending on the reaction conditions.
Scientific Research Applications
Chemistry
This compound can serve as a building block for more complex organic molecules, owing to its versatile functional groups.
Biology and Medicine
Drug Development: : It has potential as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Enzyme Inhibition: : Its structure suggests it might inhibit specific enzymes, making it a candidate for various biochemical studies.
Industry
Catalysis: : Its unique stereochemistry and functional groups could make it useful in catalytic processes.
Material Science:
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans depends on its specific application. In drug development, it might interact with receptors or enzymes in the central nervous system. The aminomethyl and imidazole groups suggest potential interactions with neurotransmitter pathways or ion channels.
Comparison with Similar Compounds
Similar Compounds
Piperidinone derivatives: : These include other substituted piperidinones which might share similar synthetic routes and chemical properties.
Imidazole-containing compounds: : Compounds such as histamine and its analogs, which share the imidazole ring.
Aminomethyl compounds: : Similar compounds with aminomethyl functional groups used in various chemical syntheses.
Uniqueness
The uniqueness of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans lies in its specific stereochemistry and the combination of its functional groups, which provide a versatile platform for a wide range of chemical reactions and applications in scientific research.
What other topics do you find intriguing in chemistry, biology, or materials science?
Properties
IUPAC Name |
(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methylimidazol-2-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-16-10(17)5-4-9(8-13)11(16)12-14-6-7-15(12)2/h6-7,9,11H,3-5,8,13H2,1-2H3/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLBNUGUBPMKPB-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)CN)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)CN)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2709566.png)
![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2709568.png)
![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2709569.png)



![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2709573.png)


![Ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)
![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)
![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)
![N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2709588.png)

